2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Overview
Description
2,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 4 positions, and an N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl] side chain. The tetrahydroisoquinoline moiety is a significant structural feature, often found in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of 2,4-Dimethoxybenzylamine: This can be achieved by the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF).
Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Sulfonylation: The tetrahydroisoquinoline derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amide Bond Formation: Finally, the 2,4-dimethoxybenzylamine is coupled with the sulfonylated tetrahydroisoquinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound.
N-Sulfonylated Tetrahydroisoquinolines: Compounds with similar structural features and biological activities.
Uniqueness
2,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to the combination of the benzamide core with the tetrahydroisoquinoline-sulfonyl side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-7-8-18(19(13-17)27-2)20(23)21-10-12-28(24,25)22-11-9-15-5-3-4-6-16(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAPRHQPMLXAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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